1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone
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Overview
Description
1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone is a bioactive molecule with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol.
Preparation Methods
The synthesis of 1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone involves several synthetic routes and reaction conditions. One common method involves the reaction of 2-thioxo-imidazolidin-4-ones with dimethylformamide dimethyl acetal (DMF-DEA) at 70-80°C for around 30 minutes, yielding 5-dimethylaminomethylidene-2-thioxo-imidazolidin-4-ones . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yields and purity.
Chemical Reactions Analysis
1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with proteins and other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone can be compared with other similar compounds, such as:
2-Thioxo-imidazolidin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-acetyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(10)7-6(11)8(3)4(2)9/h3H,1-2H3,(H,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWCHCRAZJVQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)N1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410235 |
Source
|
Record name | 1-ACETYL-5-METHYL-2-THIOXO-4-IMIDAZOLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39806-38-7 |
Source
|
Record name | 1-ACETYL-5-METHYL-2-THIOXO-4-IMIDAZOLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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